CCHFV Replication Inhibition: 200-Fold Greater Potency than Ribavirin in Fluorescent Reporter Virus Assay
2'-Deoxy-2'-fluorocytidine exhibits 200-fold greater potency than ribavirin and 17-fold greater potency than favipiravir (T-705) against Crimean-Congo hemorrhagic fever virus (CCHFV) in Huh7 cells using a recombinant fluorescent reporter virus assay. The EC50 for 2'-deoxy-2'-fluorocytidine was 61 ± 18 nM, compared to 12.5 ± 2.6 μM for ribavirin and 1.03 ± 0.16 μM for favipiravir [1]. Additionally, 2'-deoxy-2'-fluorocytidine acts synergistically with favipiravir to inhibit CCHFV replication without increasing cytotoxicity [1].
| Evidence Dimension | 50% effective concentration (EC50) against CCHFV replication |
|---|---|
| Target Compound Data | 61 ± 18 nM |
| Comparator Or Baseline | Ribavirin: 12.5 ± 2.6 μM; Favipiravir (T-705): 1.03 ± 0.16 μM |
| Quantified Difference | 200-fold more potent than ribavirin; 17-fold more potent than favipiravir |
| Conditions | Huh7 cells; recombinant CCHFV expressing fluorescent reporter protein; 96- and 384-well formats; Z'-factor > 0.6 |
Why This Matters
For procurement decisions, this data confirms that 2'-deoxy-2'-fluorocytidine provides substantially higher potency at lower concentrations than standard-of-care comparators, reducing compound consumption and enabling more cost-effective high-throughput screening campaigns.
- [1] Welch SR, et al. Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus. Antiviral Res. 2017;147:91-99. View Source
